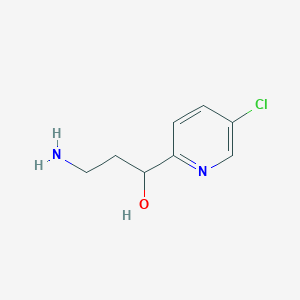

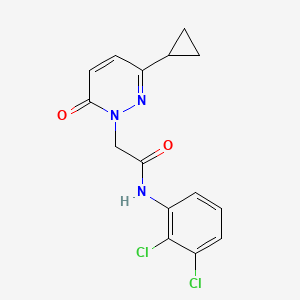

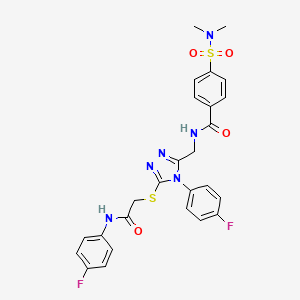

NCCC(O)C1=NC=C(C=C1)Cl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NCCC(O)C1=NC=C(C=C1)Cl, also known as clozapine, is a tricyclic dibenzodiazepine derivative that is used as an atypical antipsychotic medication. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company. Clozapine is a potent antagonist of dopamine and serotonin receptors in the central nervous system, which makes it an effective treatment for schizophrenia and other psychotic disorders.

Scientific Research Applications

Epigenomic Annotation in Human Neural Crest Cells

Research in the domain of developmental biology has leveraged complex molecules for the epigenomic annotation of enhancers, predicting transcriptional regulators of human neural crest (NCC) cells. For instance, studies have characterized cis-regulatory elements utilized by human NCCs, identifying major transcription factors (TFs) binding at epigenomically annotated enhancers, including master NC regulator TFAP2A and nuclear receptors NR2F1 and NR2F2. This research provides global insights into human NC chromatin landscapes, offering a rich resource for studies of craniofacial development and disease (Rada-Iglesias et al., 2012).

Advances in Coupled-Cluster Theory

In theoretical chemistry, the development of the nCC hierarchy of coupled-cluster approximations represents a significant advance. This methodology ensures exactness for n electrons, offering a more nuanced understanding of molecular interactions and computational chemistry. It highlights the minimum number of diagrams evaluated in the corresponding CC model and demonstrates the efficiency of nCC in reproducing close results to full CC variants, underlining its computational advantage and conceptual appeal for studying molecular interactions (Bartlett & Musiał, 2006).

Investigation of CxNO2 Ions and Neutrals

The structural characterization of isomeric ions and neutrals like OCNCO+, OCCNO+, and NCCO2− through mass-spectrometric investigation provides valuable insights into their chemical behavior and properties. This research is crucial for understanding the reactivity and stability of complex molecular ions in various chemical contexts, offering potential applications in materials science and catalysis (Sülzle et al., 1992).

Cooperative Adaptive Cruise Control

While not directly related to molecular studies, research in Cooperative Adaptive Cruise Control (CACC) demonstrates the broad spectrum of scientific inquiry, showcasing how complex algorithms and network-aware analyses contribute to advancements in engineering and technology. This research emphasizes the importance of interdisciplinary approaches in tackling modern scientific and technological challenges (Öncü et al., 2014).

Multi-Phenotypic Cancer Model with Cell Plasticity

In cancer research, models integrating cell plasticity with conventional hierarchical structures of cancer cells offer new perspectives on tumor growth, treatment resistance, and the dynamic interplay between cancer stem cells and non-stem cancer cells. Such studies are vital for developing targeted therapies and understanding cancer's complex biology (Zhou et al., 2013).

properties

IUPAC Name |

3-amino-1-(5-chloropyridin-2-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c9-6-1-2-7(11-5-6)8(12)3-4-10/h1-2,5,8,12H,3-4,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIKOSLVLBGNLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(CCN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine](/img/structure/B2864532.png)

![2-Chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylacetamide](/img/structure/B2864540.png)

![3-[1,1'-biphenyl]-4-yl-3-oxopropanal O-methyloxime](/img/structure/B2864546.png)

![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate](/img/structure/B2864548.png)

![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] adamantane-1-carboxylate](/img/structure/B2864553.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2864555.png)